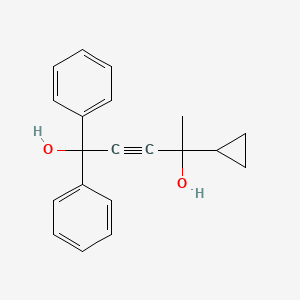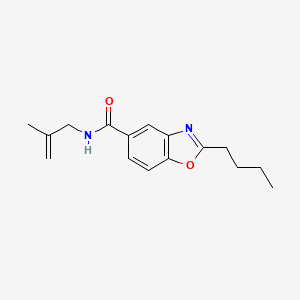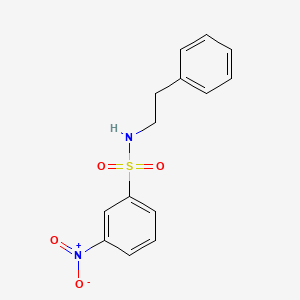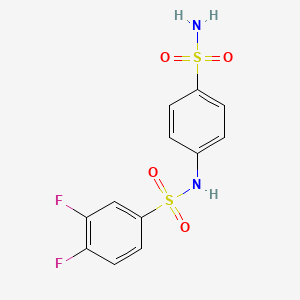![molecular formula C18H19NO5 B4904997 [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate](/img/structure/B4904997.png)
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate typically involves the condensation of 4-methyl-2-oxo-2H-chromen-6-yl trifluoromethanesulfonate with morpholine under controlled conditions. The reaction is carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring. The product is then isolated by precipitation in crushed ice and purified by recrystallization from absolute ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and improve the overall purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Biology: It has been investigated for its potential as an enzyme inhibitor and its ability to modulate various biological pathways.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and photostability
Wirkmechanismus
The mechanism of action of [4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares the morpholine moiety and exhibits similar biological activities.
4-(morpholin-4-ylmethyl)phenyl carbamoyl methyl (2E)-3-(2-ethoxyphenyl)prop-2-enoate: Another compound with a morpholine group, used in similar applications.
Uniqueness
[4-Methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate is unique due to its specific chromen-2-one core structure, which imparts distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
[4-methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-6-yl] prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-3-16(20)23-14-9-13(11-19-4-6-22-7-5-19)18-15(10-14)12(2)8-17(21)24-18/h3,8-10H,1,4-7,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGLLHGMYJEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C=C(C=C12)OC(=O)C=C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4904914.png)
![(4-bromo-2-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4904922.png)
![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}furan-2-carboxamide](/img/structure/B4904925.png)
![(2,5-dioxopyrrolidin-3-yl) N'-[2-(4-methoxyphenyl)ethyl]-N-phenylcarbamimidothioate](/img/structure/B4904928.png)
![N-(2-METHOXYETHYL)-7-METHYL-5-PHENYLPYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4904941.png)



![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-(6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4904979.png)
![N,N'-1,2-ethanediylbis[2-(4-methoxyphenoxy)acetamide]](/img/structure/B4904985.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4905004.png)

![1-(3-methoxybenzyl)-6-oxo-N-[3-(4-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4905023.png)
![diethyl (2-{2-[(1-naphthylamino)carbonyl]hydrazino}-2-oxoethyl)phosphonate](/img/structure/B4905026.png)
